2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the 2-chlorophenoxy group and the thiazolidinone moiety. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, such as its effects on cellular processes or its interactions with biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for treating specific diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play key roles in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other heterocyclic compounds with fused ring systems and various functional groups. Examples include:
- Pyrido[1,2-a]pyrimidin-4-ones with different substituents.
- Thiazolidinone derivatives with varying side chains.
- Chlorophenoxy compounds with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical properties and potential biological activities that may not be observed in other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O4S2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-29-12-6-11-26-21(28)17(32-22(26)31)13-14-19(30-16-8-3-2-7-15(16)23)24-18-9-4-5-10-25(18)20(14)27/h2-5,7-10,13H,6,11-12H2,1H3/b17-13- |
InChI Key |
BABFRVITDLMPEW-LGMDPLHJSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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